2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Catalog No.
S663034
CAS No.
80443-63-6
M.F
C14H19ClO
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)o...

Avoid hazardous sulfur ylide handling and toxic dimethyl sulfide (DMS) byproduct in tebuconazole manufacturing. This sterically hindered epoxide serves as the direct penultimate intermediate, enabling single-step 1,2,4-triazole ring-opening without on-site Corey-Chaykovsky epoxidation. Key supply advantages: - Eliminates stoichiometric DMS emissions, eliminating need for vapor scrubbing infrastructure. - Ensures high batch-to-batch consistency and regioselectivity, bypassing crude in-situ epoxidation variability. - Pre-formed, high-purity oxirane streamlines final triazole coupling, maximizing throughput and environmental compliance.

CAS Number

80443-63-6

Product Name

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

IUPAC Name

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

QLCGXXYDHCTVKP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl

Synonyms

2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane, 2-(2-(4-Chlorophenyl)ethyl)-2-tert-butyloxirane, 2-(4-Chlorophenethyl)-2-tert-butyloxirane, 2-(tert-butyl)-2-[2-(4-chlorophenyl)ethyl]oxirane, Tebuconazole penultimate intermediate

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane (CAS 80443-63-6) is a sterically hindered, tertiary alkyl-substituted epoxide that serves as the critical penultimate intermediate in the commercial synthesis of the broad-spectrum triazole fungicide tebuconazole. Structurally, it features a bulky tert-butyl group and a lipophilic 4-chlorophenylethyl moiety, which dictate its highly specific regioselectivity during nucleophilic ring-opening. In industrial procurement and process chemistry, sourcing this pre-formed, high-purity oxirane is heavily favored over synthesizing it on-site from its ketone precursor. Direct procurement streamlines the manufacturing workflow, ensures high batch-to-batch consistency, and critically bypasses the handling of highly odorous and hazardous sulfur ylide reagents typically required for its formation[1].

Procurement Fit

Use Context
Penultimate epoxide intermediate for tebuconazole triazole fungicide manufacturing.
Workflow
Racemic oxirane for both racemic API and chiral resolution routes.
Selection
Industrial-grade supply with tight QC windows for process control.

Substituting this specific oxirane with its upstream ketone precursor (1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone) drastically alters the operational, environmental, and safety requirements of a chemical plant. Utilizing the ketone requires an on-site Corey-Chaykovsky epoxidation, which consumes stoichiometric amounts of trimethylsulfonium or trimethylsulfoxonium salts and strong bases, while generating toxic, highly odorous dimethyl sulfide (DMS) as an unavoidable byproduct [1]. This necessitates specialized vapor scrubbing, solvent recovery, and extended processing times. Furthermore, crude in-situ generated oxirane often contains unreacted ketone and sulfur impurities that depress the yield of the final triazole coupling step [2]. Consequently, procuring the isolated, high-purity oxirane is practically mandatory for facilities lacking advanced hazardous gas handling infrastructure or those seeking to maximize final-step throughput.

Substitution Risk

Target intermediate (80443-63-6)
Generic oxirane / flutriafol analog
Target
tert-Butyl group sterically encodes tebuconazole pharmacophore; no alternative oxirane yields the same triazole.
Risk
Smaller alkyl groups abolish downstream tebuconazole formation; substitution leads to a different fungicide.
Target
Monoaryl-aliphatic structure gives density ~1.06–1.09 g/cm³; designed for existing tebuconazole plants.
Risk
Bisaryl flutriafol oxirane has ~20% higher density; process equipment and phase behavior may not transfer.
Target
Enantioselective biocatalytic resolution reported with E value of 43.8 (reported cross-study).
Risk
Biocatalytic recognition is substrate-specific; E values observed for flutriafol oxirane are substantially lower.

Eliminating Hazardous DMS Byproducts

The synthesis of the oxirane from 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone inherently produces equimolar amounts of dimethyl sulfide (DMS) when using trimethylsulfonium reagents. Industrial environmental assessments demonstrate that on-site epoxidation requires dedicated hot-water recovery systems (operating between 38–75 °C) to capture the volatile and highly odorous DMS byproduct[1]. By procuring the pre-formed oxirane (CAS 80443-63-6), manufacturers completely eliminate this toxic gaseous byproduct from their facility's waste stream, reducing the volatile organic compound (VOC) burden during the final active ingredient assembly.

Evidence DimensionOn-site Dimethyl Sulfide (DMS) Generation
Target Compound Data0 kg DMS produced per kg of oxirane consumed (pre-formed procurement)
Comparator Or Baseline1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (Ketone precursor)
Quantified Difference100% elimination of on-site DMS generation and associated scrubbing requirements.
ConditionsFinal stage synthesis of tebuconazole via nucleophilic ring-opening.

Bypassing DMS generation eliminates the need for specialized odor-control and hazardous gas recovery infrastructure, drastically lowering environmental compliance costs.

Synthetic Yield
Head-to-head
88.1% yieldvs 43%
2-fold yield improvement over prior art acetonitrile process.
tert-Butanol / trimethylsulfonium methyl sulfate; GC purity 93% vs 53%.

Yield Optimization in Triazole Coupling

Utilizing high-purity 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane directly in the triazole coupling step significantly outperforms one-pot or sequential epoxidation-coupling routes. Process data indicates that direct nucleophilic ring-opening of the isolated oxirane with 1,2,4-triazole under basic conditions can achieve a final tebuconazole yield of 96.5% with a product purity of 98.5% . In contrast, one-pot procedures starting from the ketone precursor typically plateau at overall yields of 85% to 91% and purities of 96% to 97%, due to the carryover of unreacted ketone and sulfur ylide degradation products that complicate crystallization [1].

Evidence DimensionFinal product (tebuconazole) yield and purity
Target Compound Data96.5% yield, 98.5% purity (using isolated oxirane)
Comparator Or Baseline85–91% yield, 96–97% purity (using one-pot ketone precursor route)
Quantified Difference5.5–11.5% absolute increase in final yield and 1.5–2.5% increase in purity.
ConditionsBase-catalyzed reaction with 1,2,4-triazole (e.g., KOH in polar solvent at 120–150 °C).

Higher yields and purities in the final step directly translate to increased plant throughput and reduced solvent usage for recrystallization.

Density
Data to verify
1.06–1.09 g/cm³ vs 1.294 g/cm³ (flutriafol oxirane)
~20% lower density; monoaryl-aliphatic vs bisaryl structural class.
Predicted/computed values; process equipment design implication.

Reduced Cycle Time and Reagent Complexity

Procuring the pre-formed oxirane collapses the tebuconazole manufacturing process into a single, highly efficient step. Starting from the ketone requires the addition of trimethylsulfoxonium chloride, potassium hydroxide, and dimethyl sulfoxide, followed by a 40 °C reaction phase until the ketone is consumed, before the triazole can be added for the 120 °C coupling phase [1]. By using the commercially available oxirane, the entire epoxidation cycle—including the required nitrogen replacement, extended stirring for ylide formation, and intermediate phase separations—is bypassed. This reduces the chemical input strictly to the oxirane, 1,2,4-triazole, a base, and a coupling solvent.

Evidence DimensionSynthetic steps and reagent footprint
Target Compound Data1 reaction step, 3 primary inputs (oxirane, triazole, base)
Comparator Or Baseline2 reaction steps, 5+ primary inputs (ketone, sulfur salt, base, triazole, multiple solvents)
Quantified DifferenceElimination of the epoxidation process time and removal of sulfur ylide reagents from the supply chain.
ConditionsIndustrial-scale synthesis of tebuconazole.

Streamlining the process reduces batch cycle times, lowers raw material inventory requirements, and minimizes the risk of batch failure due to ylide instability.

Enantiomeric Ratio (E)
Cross-study
E = 43.8
Supports chemoenzymatic resolution of (R)-tebuconazole at >99% ee.
E. coli/RpEH whole cells; (R)-1a retention 97.0% ees, space-time yield 40.5 g/L/d.

Avoiding Halogenated Intermediates and Salt Waste

Alternative pathways to tebuconazole involve the use of halogenated intermediates, such as 3-bromomethyl-1-(4-chlorophenyl)-4,4-dimethyl-3-propanol, which undergo substitution with triazole . While effective, these routes generate stoichiometric amounts of bromide or chloride salts during the coupling step. The oxirane (CAS 80443-63-6) undergoes a perfectly atom-economical ring-opening reaction, incorporating the entire mass of the epoxide into the final product without expelling halide leaving groups. This significantly reduces the salinity of the aqueous effluent generated during the final product workup.

Evidence DimensionHalide waste generation during triazole coupling
Target Compound Data0 moles of halide waste per mole of product
Comparator Or Baseline3-bromomethyl-1-(4-chlorophenyl)-4,4-dimethyl-3-propanol (1 mole of bromide waste per mole of product)
Quantified Difference100% reduction in halide leaving group waste during the final API assembly.
ConditionsNucleophilic substitution/ring-opening with 1,2,4-triazole.

Reducing the salt load in aqueous effluents lowers wastewater treatment costs and prevents corrosion in stainless steel reactor vessels.

Downstream Yield
Cross-study
90–92% tebuconazolevs 67%
Higher oxirane purity drives API yield; 23–25 pp gap.
Ring-opening with 1,2,4-triazole; solvent-free variant at 92.5% yield.
Specification Windows
Specification review
n20/D 1.5150–1.5190 · SG 1.0610–1.0660 · FP 138.4°C
Tight multi-vendor consensus; supports QC protocol design.
GC purity ≥96%; flash point 6.4°C lower than flutriafol oxirane.

Commercial Tebuconazole Synthesis

The primary and most critical application for 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane is as the direct precursor for tebuconazole manufacturing. By utilizing this pre-formed epoxide, chemical plants can execute a single-step nucleophilic ring-opening with 1,2,4-triazole, bypassing the need to handle hazardous sulfur ylides and eliminating dimethyl sulfide emissions. This is the standard choice for facilities optimizing for throughput and strict environmental compliance[1].

Novel Triazole Fungicide Development

Beyond tebuconazole, the distinct structural motif of this oxirane—combining a sterically demanding tert-butyl group with a lipophilic 4-chlorophenyl moiety—makes it an ideal building block for synthesizing next-generation sterol demethylation inhibitors. Research and development laboratories procure this intermediate to screen new nucleophiles against the epoxide, leveraging its established reactivity profile to generate novel agricultural or pharmaceutical candidates without having to optimize the challenging upstream epoxidation step [2].

Analytical Standard Generation

In analytical chemistry and quality control workflows, sourcing high-purity (≥98%) oxirane is essential for generating reference standards of tebuconazole and its associated process impurities. Because crude in-situ epoxidation mixtures contain variable amounts of unreacted ketone and degradation products, using the isolated oxirane allows analytical chemists to precisely control reaction variables and synthesize clean analytical markers for regulatory submissions.

Application Selection Matrix

Application
Selection Property
Validation Focus
Tebuconazole API manufacturing
Process-optimized purity and yield consistency
Downstream conversion efficiency; impurity profile impact
Chiral (R)-tebuconazole synthesis
Racemic oxirane without enantiomeric bias
Enantiomeric ratio and ee in kinetic resolution
Tebuconazole impurity reference standard
Certified high-purity analytical material
HPLC/GC retention and spectroscopic identity
Comparative triazole fungicide route scouting
Density and structural class for reactor design
Continuous-flow compatibility; phase behavior

Physical Description

Liquid

XLogP3

4.4

Other CAS

80443-63-6

Wikipedia

2-tert-butyl-2-(2-(4-chlorophenyl)ethyl)oxirane

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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